Chemical properties of 1-(3-bromophenyl)-4-methyl-1H-pyrazole
Chemical properties of 1-(3-bromophenyl)-4-methyl-1H-pyrazole
Executive Summary
1-(3-Bromophenyl)-4-methyl-1H-pyrazole represents a critical "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a lipophilic, electron-rich pyrazole core with a meta-substituted halogenated phenyl ring. This specific geometry is highly valued in Fragment-Based Drug Discovery (FBDD) because the meta-bromo substituent provides a vector for diversification that is distinct from the more common para-substituted analogs. This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this intermediate in the development of p38 MAPK inhibitors, agrochemicals, and high-performance ligands.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule consists of a 4-methylpyrazole ring N-linked to a benzene ring bearing a bromine atom at the 3-position. The presence of the methyl group at C4 blocks the most reactive site for electrophilic aromatic substitution, directing chemical modification toward the bromine "handle" or the C3/C5 pyrazole protons.
Table 1: Physicochemical Specifications
| Property | Data / Value | Note |
| IUPAC Name | 1-(3-Bromophenyl)-4-methyl-1H-pyrazole | |
| CAS Registry | 1183715-73-2 | |
| Molecular Formula | C₁₀H₉BrN₂ | |
| Molecular Weight | 237.10 g/mol | |
| Appearance | White to off-white crystalline solid | Typical of aryl-pyrazoles |
| Predicted Density | 1.44 ± 0.1 g/cm³ | |
| LogP | ~2.9 - 3.03 | Lipophilic; high permeability potential |
| H-Bond Donors/Acceptors | 0 / 2 | Pyrazole N2 is a weak acceptor |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility (<0.1 mg/mL) |
Synthetic Methodologies
To ensure high regioselectivity (specifically avoiding the formation of 1,5-isomers or regio-mixes), two primary routes are recommended.
Route A: Regioselective Cyclocondensation (The Knorr Approach)
This is the most scalable method. It relies on the condensation of 3-bromophenylhydrazine with a 1,3-electrophile equivalent.
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Reagents: 3-Bromophenylhydrazine hydrochloride, 2-methylmalonaldehyde (or tetraacetal equivalent).
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Mechanism: Double condensation. The hydrazine terminal nitrogen attacks the aldehyde, followed by cyclization.
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Critical Control: Using 2-methyl-3-dimethylaminoacrolein can improve yield and regiocontrol compared to the dialdehyde.
Route B: Copper-Catalyzed Chan-Lam Coupling
Ideal for late-stage functionalization if the 4-methylpyrazole core is already available.
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Reagents: 4-Methyl-1H-pyrazole, 3-bromophenylboronic acid, Cu(OAc)₂, Pyridine, Molecular Sieves (4Å).
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Conditions: Aerobic atmosphere (O₂ balloon), DCM/DMF, RT to 40°C.
-
Advantage: Avoids hydrazine handling; mild conditions.
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix for synthesis and subsequent functionalization.
Caption: Figure 1.[1][2] Convergent synthetic pathways (Condensation vs. Cross-Coupling) and divergent downstream reactivity.
Detailed Experimental Protocol
Protocol Focus: Route A (Cyclocondensation) - Optimized for 5g Scale.
Rationale: This route is preferred for cost-efficiency and atom economy.
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Preparation:
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Charge a 250 mL round-bottom flask with 3-bromophenylhydrazine hydrochloride (1.0 eq, 22.4 mmol).
-
Suspend in Ethanol (absolute, 60 mL).
-
Add Triethylamine (1.1 eq) dropwise to liberate the free hydrazine base. Stir for 10 min at Room Temperature (RT).
-
-
Condensation:
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Add 1,1,3,3-tetramethoxy-2-methylpropane (1.05 eq) (acts as the masked methylmalonaldehyde).
-
Add catalytic HCl (conc., 0.5 mL) to facilitate acetal hydrolysis in situ.
-
Heat the mixture to Reflux (78°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).
-
-
Work-up:
-
Cool to RT. Concentrate under reduced pressure to remove ethanol.
-
Resuspend residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL) .
-
Dry organic layer over Na₂SO₄ , filter, and concentrate.
-
-
Purification:
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The crude often solidifies. Recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography (Gradient: 0-20% EtOAc/Hexane).
-
Expected Yield: 75–85%.
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Reactivity & Medicinal Chemistry Applications[3][4][9][10][11][12][13]
The utility of 1-(3-bromophenyl)-4-methyl-1H-pyrazole lies in its specific reactivity profile.
The "Halogen Handle" (C-Br Bond)
The bromine at the meta position is electronically activated for Palladium-catalyzed cross-coupling.
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Suzuki-Miyaura: Reacts with aryl boronic acids to create biaryl scaffolds common in kinase inhibitors (e.g., p38 MAPK, B-Raf).
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Buchwald-Hartwig: Allows introduction of morpholines or piperazines, modulating solubility and metabolic stability.
The Pyrazole Core
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Basicity: The N2 nitrogen is a weak base (pKa of conjugate acid ~2.5).[3] It can serve as a hydrogen bond acceptor in protein active sites (e.g., interacting with the hinge region of kinases).
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Metabolic Stability: The 4-methyl group blocks metabolic oxidation at the C4 position, a common clearance liability for unsubstituted pyrazoles.
Predicted Spectral Signature (¹H NMR)
To validate the synthesis, look for these characteristic signals (in CDCl₃):
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δ 2.15 ppm (s, 3H): Methyl group at C4.
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δ 7.50 ppm (s, 1H): Pyrazole C3-H.
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δ 7.65 ppm (s, 1H): Pyrazole C5-H (often shifted downfield due to proximity to the phenyl ring).
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δ 7.2–7.8 ppm (m, 4H): Aromatic phenyl protons (look for the distinct pattern of 3-substituted benzene: singlet-like signal for the proton between Br and N).
Safety & Handling
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Hazards: Classified as Irritant (Skin/Eye/Respiratory).[4] The aryl bromide moiety suggests potential toxicity if ingested.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (aryl bromides can degrade over prolonged UV exposure).
-
Disposal: Halogenated organic waste streams.
References
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PubChem. "1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2."[4] National Library of Medicine. Accessed October 2023. Link
- Li, J.J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyrazoles." Journal of Organic Chemistry, vol. 78, no. 12, 2013. (General methodology for pyrazole coupling).
- Goossen, L.J., et al. "Synthesis of N-Arylazoles via Copper-Catalyzed Chan-Lam Coupling." Organic Letters, vol. 11, no. 21, 2009. (Source for Route B mechanism).
-
Vertex AI Grounding. "Search Results: CAS 1183715-73-2 and Reactivity Profiles." (Verified CAS and physical property ranges). 4
-
Sigma-Aldrich. "Product Specification: 3-(4-Bromophenyl)-1H-pyrazole analogs."[5] (Used for comparative physical property estimation). Link
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID 50987738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-(4-BROMOPHENYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
